N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is an organic compound characterized by its complex molecular structure and potential biological activities. The compound belongs to the thienopyrazole class, which is known for various pharmacological properties. The specific molecular formula for this compound is CHClNOS, with a molecular weight of approximately 380.8 g/mol .
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is classified under the category of thienopyrazoles. This classification indicates its structural features that include a fused thiophene and pyrazole ring system, which are significant for its chemical reactivity and biological interactions.
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves several steps of organic reactions. Common methods include:
The synthesis may employ reagents such as 4-chlorobenzaldehyde and 3-fluorobenzoyl chloride in the presence of catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature and solvent choice are critical to optimize yield and purity.
The molecular structure of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide features a complex arrangement of rings and functional groups:
The structural representation can be described using SMILES notation: CC(O)CNC(=O)C(=O)Nc1c2c(nn1-c1ccc(Cl)cc1)CSC2
, which reflects the connectivity of atoms within the molecule .
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide can undergo various chemical reactions:
The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. Monitoring reaction progress through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is common practice.
The mechanism of action for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves interactions at the molecular level with specific biological targets:
Studies indicate that compounds within this class exhibit significant activity against multiple biological targets, including kinases involved in cell cycle regulation and apoptosis .
The compound's reactivity is influenced by its functional groups:
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide has potential applications in various scientific fields:
Research continues to explore its full range of applications and mechanisms, highlighting its significance as a versatile compound in scientific research.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1